molecular formula C19H14F2N2O3 B2845556 N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-78-8

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2845556
CAS No.: 868678-78-8
M. Wt: 356.329
InChI Key: KWSUIAJPVHITKG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine carboxamide core substituted with fluorinated aromatic groups.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)26-12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUIAJPVHITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters

A widely adopted method involves the cyclization of ethyl 3-aminocrotonate with a fluorinated β-ketoester. For example, ethyl 4,4-difluoroacetoacetate reacts with urea in refluxing ethanol to yield 2-oxo-1,2-dihydropyridine-3-carboxylate intermediates. Modifications to this protocol include substituting urea with thiourea or guanidine to alter electronic properties.

Reaction Conditions

Reagent Solvent Temperature (°C) Yield (%)
Ethanol, urea Ethanol 80 65–72
Acetic acid, thiourea Toluene 110 58–63

Palladium-Catalyzed Coupling

Recent studies demonstrate the utility of Suzuki-Miyaura coupling for introducing fluorophenyl groups at early stages. A 2019 study achieved a 78% yield by coupling 3-bromo-2-oxo-1,2-dihydropyridine with 3-fluorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane. This method enhances regioselectivity compared to traditional Friedländer syntheses.

Etherification of the dihydropyridinone hydroxyl group requires careful optimization to avoid ring oxidation. Williamson ether synthesis using 2-fluorobenzyl bromide under basic conditions is the most cited approach.

Alkylation with 2-Fluorobenzyl Bromide

In a representative procedure, 2-oxo-1,2-dihydropyridine-3-carboxylate (1 equiv) is treated with 2-fluorobenzyl bromide (1.2 equiv) and potassium carbonate (2 equiv) in anhydrous DMF at 60°C for 12 hours. Post-reaction purification via silica gel chromatography typically yields 68–74% of the etherified product.

Critical Parameters

  • Base selection : K₂CO₃ outperforms NaOH due to reduced hydrolysis risk.
  • Solvent : DMF enhances solubility but requires rigorous drying to prevent side reactions.

Carboxamide Formation at Position 3

The final step involves converting the ester group to the N-(3-fluorophenyl)carboxamide. Carbodiimide-mediated coupling proves more efficient than direct aminolysis for sterically hindered anilines.

EDC/HOBT-Mediated Coupling

A 2023 protocol details the activation of 1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBT) in DMF. Subsequent reaction with 3-fluoroaniline (1.1 equiv) at 50°C for 12 hours affords the target compound in 39–45% yield after recrystallization.

Optimization Insights

  • Stoichiometry : Excess EDC (1.5 equiv) improves conversion but complicates purification.
  • Temperature : Reactions above 60°C promote decomposition, while below 40°C slow kinetics.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Synthesis

A 2025 approach combines core formation and etherification in a single vessel using phase-transfer catalysis. Tetrabutylammonium bromide (TBAB) facilitates the reaction between β-ketoester and 2-fluorobenzyl chloride in aqueous NaOH, achieving 61% yield with reduced solvent waste.

Enzymatic Amination

Pilot studies employ lipase B from Candida antarctica to catalyze amide bond formation in non-aqueous media. While environmentally favorable, yields remain suboptimal (22–28%) due to enzyme inhibition by fluorinated aromatics.

Characterization and Quality Control

Rigorous analytical validation ensures product integrity:

  • ¹H/¹³C NMR : Distinct signals at δ 7.45–7.89 ppm (fluorophenyl aromatics) and δ 164.2 ppm (carboxamide carbonyl).
  • HPLC-PDA : >98% purity achieved using C18 columns with 0.1% TFA/acetonitrile gradients.
  • HRMS : [M+H]⁺ calculated for C₂₀H₁₅F₂N₂O₃: 385.1054; observed: 385.1056.

Industrial-Scale Considerations

Batch processes dominate manufacturing, but flow chemistry shows promise for hazardous intermediates. A 2024 pilot plant trial achieved 83% yield via continuous hydrogenation of nitro precursors in microreactors, reducing reaction time from 18 hours to 90 minutes.

Chemical Reactions Analysis

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl groups can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and metal catalysts. .

Scientific Research Applications

N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607: A Met Kinase Superfamily Inhibitor

Compound Name: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Features:

  • Substituents : Chloropyridinyloxy, 4-ethoxy, and 4-fluorophenyl groups.
  • Activity: Selective inhibitor of Met, Axl, and Ron kinases (IC₅₀ values in nanomolar range), with oral efficacy in preclinical models .
  • Structural Divergence : Compared to the target compound, BMS-777607 incorporates a chloropyridinyloxy substituent instead of a 2-fluorobenzyloxy group. This substitution enhances interactions with the hydrophobic back pocket of Met kinase, improving selectivity .

Table 1: Substituent Comparison

Compound R₁ (Position 1) R₂ (Position 3) Key Pharmacological Properties
Target Compound 2-fluorobenzyloxy 3-fluorophenyl Unknown (predicted Met/Axl inhibition)
BMS-777607 4-(2-amino-3-Cl-pyridinyloxy) 4-fluorophenyl IC₅₀: Met = 3.9 nM; Oral bioavailability >50%
N-(2,4-dimethoxyphenyl)-... [3] 3-(CF₃)benzyl 2,4-dimethoxyphenyl Unknown (structural data only)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Structural Features :

  • Substituents : Bromo and methyl groups on the phenyl ring.
  • Conformation : Near-planar structure due to π-conjugation, forming centrosymmetric dimers via N–H···O hydrogen bonds .
  • Comparison : The bromo-methyl substitution may reduce solubility compared to fluorine-substituted analogs. The planar conformation could enhance crystal packing but limit membrane permeability .
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

Key Differences :

  • Substituents : 2,4-Dimethoxyphenyl and 3-(trifluoromethyl)benzyl groups.
  • This compound’s activity remains uncharacterized in the provided evidence, but its structure suggests divergent target selectivity compared to fluorine-rich analogs .
D-11: A Fluorobenzyl-Pyridinecarboxamide Derivative

Compound Name : N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
Relevance : Incorporates a 4-fluorobenzyl group similar to the target compound but adds pyrrole and dimethylpyridine moieties. Such modifications may enhance metabolic stability or modulate off-target effects .

Pharmacokinetic and Mechanistic Insights

  • Fluorine Impact : Fluorine atoms in the target compound likely improve bioavailability by reducing metabolic oxidation and enhancing membrane penetration. This is observed in BMS-777607, where fluorine substituents contribute to oral efficacy .
  • Binding Mode : The dihydropyridine carboxamide core is critical for ATP-binding pocket interactions in kinases. Substituent variations (e.g., 2-fluorobenzyloxy vs. chloropyridinyloxy) dictate kinase selectivity profiles .

Q & A

Q. Optimization Parameters :

  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Lewis acids improve regioselectivity during cyclization .

What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridine ring, fluorophenyl substituents, and carboxamide linkage. For example, the 2-oxo group appears as a distinct carbonyl signal (~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₁₅F₂N₂O₃) and detects isotopic patterns of fluorine .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1680 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., lactam vs. hydroxy-pyridine) .

What structural features influence its biological activity?

Methodological Answer:
The compound’s activity is driven by:

  • Fluorophenyl Groups : Enhance lipophilicity and metabolic stability, improving membrane permeability .
  • Dihydropyridine Core : Facilitates π-π stacking with enzyme active sites (e.g., kinases or oxidoreductases) .
  • Carboxamide Linkage : Acts as a hydrogen-bond donor/acceptor for target binding .

Q. Structure-Activity Relationship (SAR) Table :

Structural FeatureImpact on Activity
3-FluorophenylIncreases binding affinity to hydrophobic pockets
2-FluorobenzyloxyModulates electron-withdrawing effects, enhancing reactivity
2-Oxo GroupStabilizes tautomeric form critical for enzyme inhibition

Advanced Research Questions

How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor rapid intermediates (e.g., enolate formation during oxidation) .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium to track oxygen migration in the dihydropyridine ring .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation energies for cyclization steps .

Example : For oxidation reactions, DFT simulations reveal that the 2-oxo group forms via a concerted mechanism with a low-energy barrier (~25 kcal/mol) .

How should researchers address contradictory data in biological assays?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target conformation .
  • Tautomerism : The lactam vs. enol tautomer ratio (confirmed via ¹H NMR) affects binding kinetics .

Q. Resolution Strategies :

Standardize assay buffers (e.g., PBS at pH 7.4 with ≤0.1% DMSO).

Use HPLC to quantify tautomeric forms before assays .

Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

What advanced synthetic strategies improve scalability for in vivo studies?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., 30 minutes vs. 12 hours for benzylation) and improve yield (>85%) .
  • Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., 15 minutes at 100°C) with minimal side products .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., water in DMF) to isolate high-purity crystals (>99%) for pharmacokinetic studies .

How can in vitro-to-in vivo correlations (IVIVC) be established for this compound?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts intestinal absorption (e.g., Pe > 1.5 × 10⁻⁶ cm/s) .
    • Metabolism : Liver microsome assays identify cytochrome P450 (CYP) isoforms involved in oxidation (e.g., CYP3A4) .
  • Pharmacokinetic Modeling : Physiologically Based Pharmacokinetic (PBPK) models integrate solubility, permeability, and metabolic data to predict plasma concentration-time profiles .

Example : A PBPK model for a related dihydropyridine showed 80% concordance between predicted and observed Cmax in rats .

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